4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile
CAS No.: 1263374-32-8
Cat. No.: VC0045277
Molecular Formula: C₇H₁₂N₂O
Molecular Weight: 140.18
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1263374-32-8 |
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Molecular Formula | C₇H₁₂N₂O |
Molecular Weight | 140.18 |
IUPAC Name | 4-(aminomethyl)oxane-4-carbonitrile;hydrochloride |
Standard InChI | InChI=1S/C7H12N2O.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h1-5,8H2;1H |
SMILES | C1COCCC1(CN)C#N.Cl |
Introduction
Chemical Identity and Structural Properties
4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound featuring a tetrahydropyran ring substituted with two functional groups: an aminomethyl group and a carbonitrile group. These functional groups provide the compound with distinct chemical reactivity and potential biological interactions.
Basic Identification
Property | Information |
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CAS Number | 1263374-32-8 (free base) |
Molecular Formula | C7H12N2O |
Molecular Weight | 140.18 g/mol |
EC Number | 868-192-6 |
Alternative Names | 4-(aminomethyl)oxane-4-carbonitrile, 2H-Pyran-4-carbonitrile, 4-(aminomethyl)tetrahydro- |
Table 1: Basic identification information of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile
The hydrochloride salt of this compound, 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride, has different physical and chemical properties, including a molecular formula of C7H13ClN2O and a molecular weight of 176.64 g/mol. The CAS number for the hydrochloride salt is 1909325-40-1 .
Structural Features
The tetrahydropyran ring serves as the core structure of this compound, providing a stable six-membered ring with an oxygen atom. The presence of both an aminomethyl group and a carbonitrile group at the 4-position creates a quaternary carbon center, which contributes to the compound's three-dimensional structure and reactivity profile.
The aminomethyl group contains a primary amine, which can participate in various nucleophilic reactions and can be functionalized further. The nitrile group is electrophilic and can undergo various transformations, making it valuable in organic synthesis.
Synthesis Methods
Several synthetic routes have been developed to produce 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile, with varying levels of efficiency and complexity.
General Synthetic Route
One documented synthesis method involves the following steps:
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Starting with tetrahydropyran-4-carboxaldehyde
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Performing reductive amination to introduce the aminomethyl group
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Incorporating the nitrile group through a cyanation reaction
This multi-step process typically requires controlled reaction conditions to ensure high yield and purity .
Chemical Properties and Reactions
The chemical reactivity of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is largely determined by its functional groups.
Reactivity Profile
Functional Group | Typical Reactions |
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Aminomethyl group | Nucleophilic substitution, amide formation, reductive amination |
Nitrile group | Hydrolysis to carboxylic acids or amides, reduction to primary amines |
Tetrahydropyran ring | Ring-opening reactions under specific conditions |
Table 2: Reactivity profile of functional groups in 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile
Key Chemical Transformations
The compound can undergo various transformations:
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Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction Reactions: The nitrile group can be reduced to form a primary amine using reducing agents such as lithium aluminum hydride.
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Substitution Reactions: The primary amine of the aminomethyl group can participate in nucleophilic substitution reactions, forming secondary amines or amides.
These transformations make 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile a versatile building block in organic synthesis.
Applications in Pharmaceutical Research
The unique structure and reactivity of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile make it valuable in pharmaceutical research and development.
Role as a Chemical Intermediate
4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its reactive functional groups allow for incorporation into larger molecular structures with potential biological activities.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
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Staphylococcus aureus | 50 µg/mL |
Bacillus cereus | 75 µg/mL |
Table 3: Antimicrobial activity of related tetrahydropyran derivatives
Hazard Statement | Description |
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H302 | Harmful if swallowed |
H312 | Harmful in contact with skin |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H332 | Harmful if inhaled |
H335 | May cause respiratory irritation |
Table 4: GHS hazard statements for 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride
Comparison with Similar Compounds
To better understand the unique properties of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile, it is helpful to compare it with structurally related compounds.
Structural Analogs
Compound | Key Differences | Similarities |
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4-(Aminomethyl)tetrahydro-2H-pyran-4-ylmethanol | Contains a hydroxyl group instead of a nitrile | Same tetrahydropyran core and aminomethyl group |
4-(Aminomethyl)tetrahydro-2H-pyran-4-ylamine | Contains an additional amine group | Same tetrahydropyran core and aminomethyl group |
2-Amino-4H-pyran-3-carbonitrile | Different position of functional groups | Contains both amino and nitrile functionalities |
Table 5: Comparison of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile with structural analogs
Functional Differences
Recent Research Developments
Recent research has continued to explore the applications of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile and related compounds.
Synthetic Methodologies
There has been progress in developing more efficient synthesis methods for tetrahydro-2H-pyran derivatives, including approaches involving:
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Etherification reactions
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Esterification reactions
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Carbon-carbon bond-forming reactions
These methodologies aim to improve yield, reduce byproducts, and make the synthesis more environmentally friendly .
Green Chemistry Approaches
Recent work has focused on more sustainable synthesis methods, such as:
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One-pot protocols using ionic liquids in water
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Ultrasonic irradiation to enhance reaction efficiency
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Solvent-free conditions or use of environmentally benign solvents
These approaches align with the principles of green chemistry and aim to reduce the environmental impact of chemical synthesis .
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